molecular formula C7H13NO3 B14791031 (4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one

(4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one

Cat. No.: B14791031
M. Wt: 159.18 g/mol
InChI Key: BRVZJVWQCGAIPE-UHFFFAOYSA-N
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Description

(4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one is a chiral compound with significant importance in various fields of chemistry and biology This compound is known for its unique structural features, which include a tetrahydropyran ring and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the catalytic hydrogenation of a precursor compound using Raney nickel as a catalyst. The reaction conditions often include a suitable solvent, such as a lower alcohol, and are carried out under controlled temperature and pressure to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts like palladium or platinum. The reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the chiral centers .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type.

Scientific Research Applications

(4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain and hydroxyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound’s chiral centers contribute to its specificity and potency in these interactions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-[(4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
  • 2-[(4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid tert-Butyl Ester

Uniqueness

Compared to similar compounds, (4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one stands out due to its unique combination of a tetrahydropyran ring and an aminoethyl side chain. This structural feature imparts distinct reactivity and binding properties, making it valuable in various applications .

Properties

IUPAC Name

6-(2-aminoethyl)-4-hydroxyoxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-2-1-6-3-5(9)4-7(10)11-6/h5-6,9H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVZJVWQCGAIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)OC1CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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